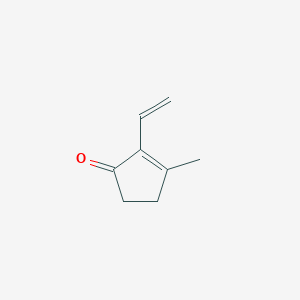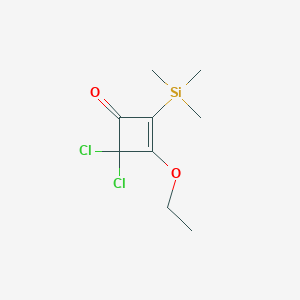
4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one is a unique organic compound characterized by its cyclobutene ring structure with various substituents, including dichloro, ethoxy, and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the cyclobutene ring, followed by the introduction of the dichloro, ethoxy, and trimethylsilyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The dichloro and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one exerts its effects involves interactions with specific molecular targets. The dichloro and ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Dichloro-3-phenyl-2-(trimethylsilyl)cyclobut-2-en-1-one
- 4,4-Dichloro-3-methyl-2-(trimethylsilyl)cyclobut-2-en-1-one
- 4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclopent-2-en-1-one
Uniqueness
Compared to similar compounds, 4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. The combination of dichloro and trimethylsilyl groups also imparts distinct chemical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
85990-52-9 |
|---|---|
Formule moléculaire |
C9H14Cl2O2Si |
Poids moléculaire |
253.19 g/mol |
Nom IUPAC |
4,4-dichloro-3-ethoxy-2-trimethylsilylcyclobut-2-en-1-one |
InChI |
InChI=1S/C9H14Cl2O2Si/c1-5-13-8-6(14(2,3)4)7(12)9(8,10)11/h5H2,1-4H3 |
Clé InChI |
AQBMHNWECNQULE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=O)C1(Cl)Cl)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid](/img/structure/B14413369.png)
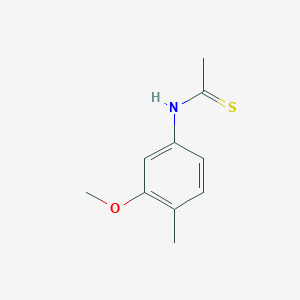
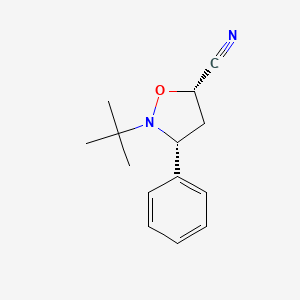
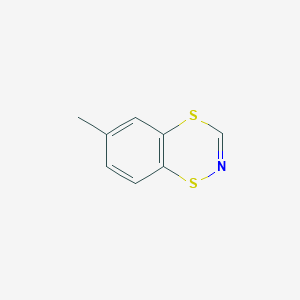
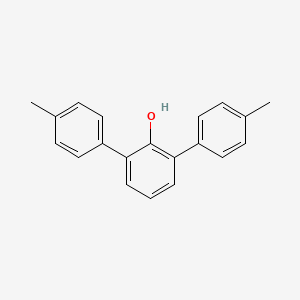
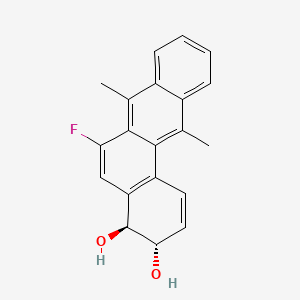

![(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine](/img/structure/B14413418.png)
![4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol](/img/structure/B14413422.png)
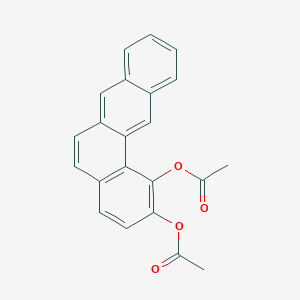
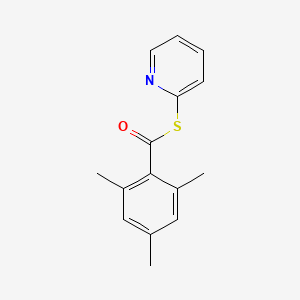
![4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14413443.png)
![6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B14413460.png)
